(S)-2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid typically involves the protection of the amino group of an amino acid derivative with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of tert-butoxycarbonyl derivatives often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The flow process allows for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: Nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Deprotection: The major product is the free amino acid derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Applied in the production of pharmaceuticals and fine chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid involves its ability to undergo deprotection and substitution reactions. The Boc group provides steric protection to the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in further chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-ethoxypropanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds where specific reactivity and selectivity are required .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenoxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-19-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJIBFIPECEVPM-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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